molecular formula C14H16N2O4 B2657425 N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1396747-79-7

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2657425
CAS No.: 1396747-79-7
M. Wt: 276.292
InChI Key: GODDVLUMHBULDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyridine and furan, two important heterocyclic compounds in organic chemistry. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The compound contains a pyridine ring and a furan ring, which are aromatic and contribute to the stability of the molecule. The presence of the carbonyl group (C=O) and the amide group (CONH2) suggest potential sites for reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds containing pyridine, furan, carbonyl, and amide groups are known to undergo a variety of chemical reactions. These can include nucleophilic addition reactions at the carbonyl group, electrophilic aromatic substitution on the aromatic rings, and various reactions at the amide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, a carbonyl group, and an amide group could result in a polar molecule with potential for hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with similar furan and dihydropyridine motifs has demonstrated their utility in synthesizing heterocyclic compounds. For instance, El’chaninov and Aleksandrov (2017) outlined the synthesis of N-(quinolin-6-yl)furan-2-carboxamide, further processed to yield various electrophilic substitution reactions, highlighting the chemical reactivity of furan-containing compounds in generating a wide array of heterocyclic derivatives (El’chaninov & Aleksandrov, 2017). This underscores the potential for N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide to serve as a precursor in synthesizing diverse chemical entities.

Biobased Polymers

The compound's structure, featuring a furan ring, is indicative of its potential in creating biobased polymers. Jiang et al. (2014) highlighted the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to novel biobased furan polyesters (Jiang et al., 2014). This research suggests the viability of incorporating furan derivatives, like this compound, in the synthesis of environmentally friendly materials.

Pharmaceutical Applications

While the specific compound does not have direct mentions in pharmaceutical contexts, derivatives of furan and dihydropyridine have been explored for their medicinal properties. For example, compounds with similar structural features have been investigated for their antiprotozoal activity, as demonstrated by Ismail et al. (2004), who synthesized derivatives showing strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens (Ismail et al., 2004). This indicates the potential for this compound to be modified for therapeutic uses.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many pyridine and furan derivatives exhibit biological activity and can interact with various enzymes and receptors in biological systems .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(19,11-6-4-8-20-11)9-15-12(17)10-5-3-7-16(2)13(10)18/h3-8,19H,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODDVLUMHBULDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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